6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its DNA intercalating properties, making it a valuable scaffold for the development of novel therapeutic agents .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin or its derivatives with o-phenylenediamine. For instance, the reaction of isatin with 1,2-diaminobenzene in glacial acetic acid or hydrochloric acid under reflux conditions yields the desired indoloquinoxaline core . Industrial production methods often involve similar condensation reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like potassium hexacyanoferrate(III), leading to the formation of quinoxalinones.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions, where the indoloquinoxaline core reacts with alkyl halides or sulfonates.
Major products from these reactions include quaternary salts, perchlorates, and various substituted indoloquinoxalines .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives is DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting essential processes like DNA replication and transcription . The thermal stability of the DNA-compound complex is a critical factor in its pharmacological activity .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline derivatives are unique due to their strong DNA intercalating properties and diverse pharmacological activities. Similar compounds include:
Ellipticine: Another DNA intercalating agent with anticancer properties.
NCA0424, B-220, and 9-OH-B-220: Highly active indoloquinoxaline derivatives with significant binding affinity to DNA.
These compounds share similar mechanisms of action but differ in their specific pharmacological profiles and applications.
Properties
CAS No. |
116989-61-8 |
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Molecular Formula |
C24H20N6O2S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H20N6O2S/c1-32-16-12-10-15(11-13-16)25-24(33)29-28-21(31)14-30-20-9-5-2-6-17(20)22-23(30)27-19-8-4-3-7-18(19)26-22/h2-13H,14H2,1H3,(H,28,31)(H2,25,29,33) |
InChI Key |
NFLDUVSXEFIGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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